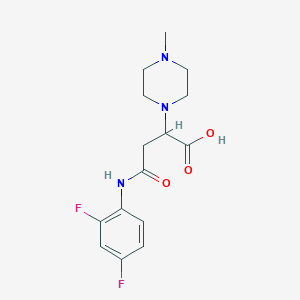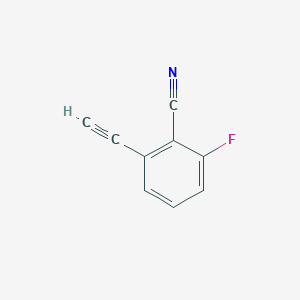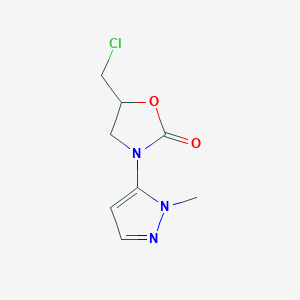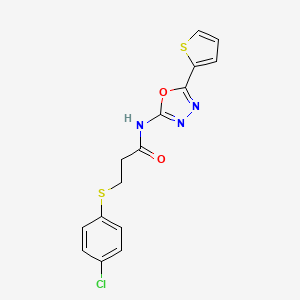![molecular formula C11H16ClNO B2888811 [(2S,5R)-5-Phenyloxolan-2-yl]methanamine;hydrochloride CAS No. 1807891-08-2](/img/structure/B2888811.png)
[(2S,5R)-5-Phenyloxolan-2-yl]methanamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2S,5R)-5-Phenyloxolan-2-yl]methanamine;hydrochloride is a chemical compound with the CAS Number: 1807891-08-2 . It has a molecular weight of 213.71 . The IUPAC name for this compound is ( (2S,5R)-5-phenyltetrahydrofuran-2-yl)methanamine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H15NO.ClH/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H/t10-,11+;/m0./s1 . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature for this compound is at room temperature .科学的研究の応用
Serotonin 5-HT1A Receptor Biased Agonists for Antidepressants : A study by Sniecikowska et al. (2019) investigated novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as biased agonists of serotonin 5-HT1A receptors. These compounds displayed significant antidepressant-like activity, suggesting potential applications in the development of new antidepressant drugs (Sniecikowska et al., 2019).
Synthesis of Unsymmetrical Pincer Palladacycles : Roffe et al. (2016) focused on the synthesis of 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives and their application in creating unsymmetrical NCN′ pincer palladacycles. These compounds were used in catalytic applications, showing good activity and selectivity (Roffe et al., 2016).
Iron(III) Complexes for Cellular Imaging and Photocytotoxicity : Basu et al. (2014) synthesized Iron(III) complexes using phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, exploring their photocytotoxic properties. These complexes displayed significant photocytotoxicity in red light and were used for cellular imaging, suggesting their potential in medical imaging and cancer therapy (Basu et al., 2014).
Synthesis of a Novel 1,3-Dithiolane Compound : A study by Zhai Zhi-we (2014) described the synthesis of a novel 1, 3-Dithiolane Compound through a condensation reaction. This compound's structure and crystal were characterized, contributing to the understanding of its chemical properties (Zhai Zhi-we, 2014).
Synthesis and Crystal Structure of Dioxolane Derivative : Li et al. (2001) conducted a study on the synthesis and crystal structure of a dioxolane derivative, contributing to the field of organic chemistry and material science (Li et al., 2001).
Synthesis and Characterization of Vic-Dioxime Complexes : Canpolat and Kaya (2005) synthesized vic-dioxime complexes, demonstrating their potential in coordination chemistry and material science (Canpolat & Kaya, 2005).
Synthesis and Thermal Degradation of Polydioxolane Methacrylate : Coskun et al. (1998) investigated the synthesis and thermal degradation of poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate], contributing to the field of polymer science and engineering (Coskun et al., 1998).
Safety and Hazards
特性
IUPAC Name |
[(2S,5R)-5-phenyloxolan-2-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H/t10-,11+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COUXSMCIXWFXJQ-VZXYPILPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CN)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CN)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-(4-methylphenyl)acetic acid](/img/structure/B2888732.png)

![2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2888734.png)
![N-[[4-(3-chlorophenyl)-5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2888735.png)
![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-2,4-difluoroaniline](/img/structure/B2888736.png)
![2-Methyl-4H-pyrazolo[3,4-b][1,4]oxazin-5-one](/img/structure/B2888737.png)




![2-(4-chlorophenoxy)-2-methyl-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2888749.png)
